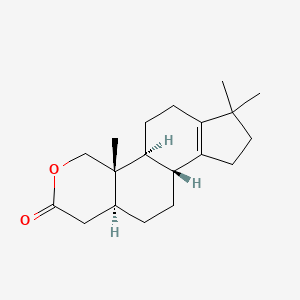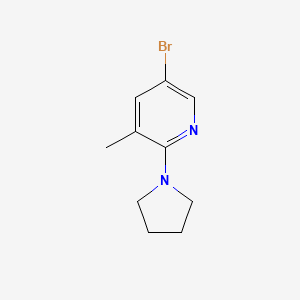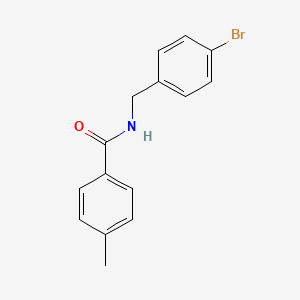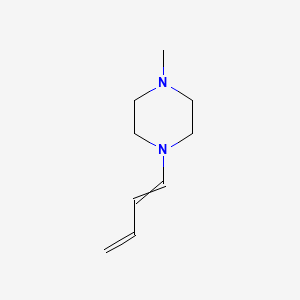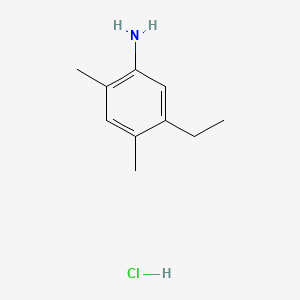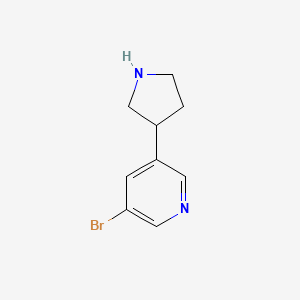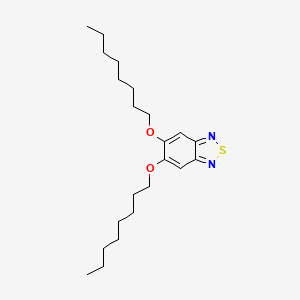
5,6-Bis(octyloxy)-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis(octyloxy)-2,1,3-benzothiadiazole is a chemical compound with the molecular formula C22H36N2O2S . It has a molecular weight of 392.61 . This compound is used as a photoactive material in organic solar cells .
Synthesis Analysis
The compound has been synthesized by Stille coupling polymerization . The detailed synthetic process involves the use of monomer 1, triethylamine, selenium dioxide, and dichloromethane .Molecular Structure Analysis
The InChI code for this compound is 1S/C22H36N2O2S/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 . Its canonical SMILES is CCCCCCCCOC1=CC2=NSN=C2C=C1OCCCCCCCC .Chemical Reactions Analysis
This compound has been used in the synthesis of donor-acceptor conjugated polymers . These polymers have been used as photoactive materials in organic solar cells .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a topological polar surface area of 72.5 Ų and a rotatable bond count of 16 . The compound has a XLogP3-AA value of 8.6, indicating its lipophilicity .Applications De Recherche Scientifique
Cellules solaires organiques
« 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole » est utilisé dans la synthèse d'une nouvelle petite molécule en forme d'étoile (M1) pour les cellules solaires organiques (OSCs). Cette molécule contient de la triphénylamine comme unité donneur d'électrons (D) et du 4,7-dithényl-5,6-bis(n-octyloxy)[2,1,3]benzoselenadiazole comme unité accepteur d'électrons (A) . La relation entre la structure et les propriétés de cette molécule a été bien étudiée . M1 présente une excellente solubilité dans les solvants organiques courants, une large absorption (300–650 nm), une bonne bande interdite optique (Eg) (1,96 eV) et un niveau d'énergie approprié . Les OSCs basés sur le mélange de M1 et de PC71BM (1:2, p/p) ont présenté les meilleures performances de dispositif avec un rendement de conversion de puissance de 1,54 %, une tension en circuit ouvert de 0,91 V, une densité de courant de court-circuit de 4,54 mA/cm2 et un facteur de remplissage de 37,2 % <svg class="icon"
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5,6-dioctoxy-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O2S/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYCNFWCQGDJRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC2=NSN=C2C=C1OCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856411 |
Source


|
| Record name | 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254353-37-1 |
Source


|
| Record name | 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30856411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of incorporating 5,6-Bis(octyloxy)-2,1,3-benzothiadiazole into conjugated polymers for solar cell applications?
A: this compound is often used as an electron-accepting building block in conjugated polymers designed for organic solar cells. Theoretical calculations and experimental results demonstrate that incorporating this molecule into a D-π-A-π-A structured polymer, compared to a simpler D-π-A structure, leads to several beneficial effects for solar cell performance [, ].
Q2: What specific improvements in solar cell performance were observed when using a D-π-A-π-A polymer containing this compound?
A: Researchers synthesized two polymers: a D-π-A-π-A polymer (PC-TBTBT) and a D-π-A polymer (PC-TBT), both incorporating this compound. The D-π-A-π-A polymer (PC-TBTBT) exhibited superior performance in solar cell devices []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

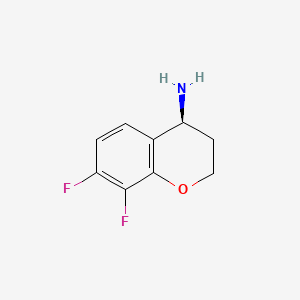
![5-fluoro-2-(methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B594336.png)
